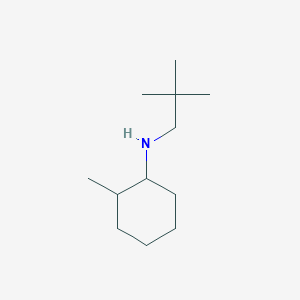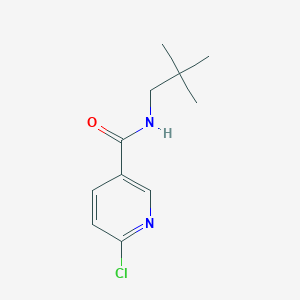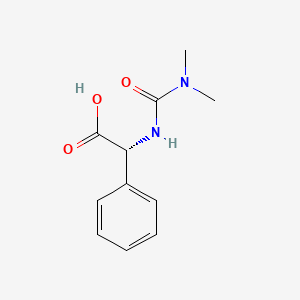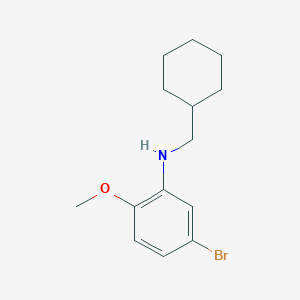![molecular formula C14H18ClN3O3 B7865238 (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865238.png)
(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a carbonyl group, which is further linked to an amino acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and piperazine.
Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Coupling with Amino Acid: The final step involves coupling the piperazine derivative with an amino acid, such as alanine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]propanoic acid
- (2S)-2-[[4-(4-bromophenyl)piperazine-1-carbonyl]amino]propanoic acid
- (2S)-2-[[4-(4-methylphenyl)piperazine-1-carbonyl]amino]propanoic acid
Uniqueness
(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs with different substituents, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(13(19)20)16-14(21)18-8-6-17(7-9-18)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKNEFTQGUAIA-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7865159.png)




![6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865184.png)
acetic acid](/img/structure/B7865190.png)
![6-[(Piperidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865221.png)
![4-[(3-Oxopiperazine-1-carbonyl)amino]benzoic acid](/img/structure/B7865229.png)
![(2S)-2-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865230.png)
![4-[(2,3-Dihydro-1H-indol-1-ylcarbonyl)amino]benzoic acid](/img/structure/B7865240.png)


